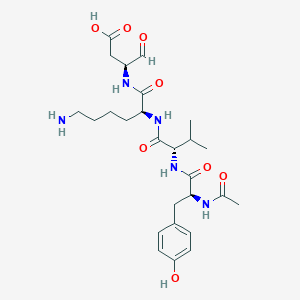

Imatinib Impurity E

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'impureté E de l'Imatinib est un sous-produit formé lors de la synthèse du mésylate d'Imatinib, un agent antinéoplasique puissant qui agit comme un inhibiteur de la tyrosine kinase. Le mésylate d'Imatinib est principalement utilisé pour le traitement de divers cancers, notamment la leucémie myéloïde chronique, la leucémie lymphoblastique aiguë et certains types de tumeurs stromales gastro-intestinales .

Applications De Recherche Scientifique

Imatinib Impurity E is primarily used in scientific research to understand the impurity profile of Imatinib mesylate and to develop accurate analytical methods during the research and development phase . It is also used in the study of genotoxicity, which describes the property of chemical agents that damage genetic information within a cell, causing mutations .

Mécanisme D'action

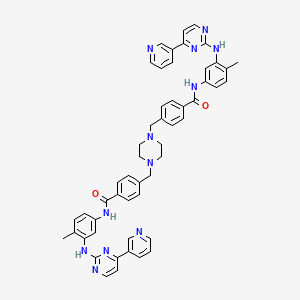

Imatinib Impurity E, also known as “4,4’-(piperazine-1,4-diylbis(methylene))bis(N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide)” or “Des(methylpiperazinyl-N-methyl) Imatinib Dimer Impurity”, is a derivative of the potent antineoplastic agent Imatinib . This article provides a comprehensive overview of its mechanism of action.

Target of Action

this compound, like Imatinib, is a specific inhibitor of many tyrosine kinase enzymes . It targets the BCR-ABL (Abelson proto-oncogene-break point cluster region), platelet-derived factor receptor (PDGF-R), and C-kit . These targets are crucial in the pathogenesis of various cancers, including chronic myelogenous leukemia (CML), acute lymphocytic leukemia (ALL), and certain types of gastrointestinal stromal tumors (GIST) .

Mode of Action

this compound works by binding close to the ATP binding site, locking it in a closed or self-inhibited conformation, thereby inhibiting the enzyme activity of the protein semi-competitively . This interaction inhibits the BCR-ABL tyrosine kinase, the constitutively active tyrosine kinase created by the Philadelphia chromosome abnormality in CML .

Biochemical Pathways

The inhibition of tyrosine kinase enzymes by this compound affects several biochemical pathways. It inhibits the BCR-ABL’s ability to transfer phosphate groups to tyrosine residues on the substrate, blocking the subsequent activation of the downstream pathways . This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis .

Pharmacokinetics

Imatinib’s pharmacokinetic properties have been characterized. It is well absorbed (absolute bioavailability of 98%) after oral administration and is widely bound to plasma protein (protein binding rate of 95%) . The terminal elimination half-life (t 1/2 β) in plasma ranged from 10 to 18.9 hours . The drug is sparingly soluble at physiological pH (50 μg/ mL at pH 7.4 with logP 1.99) and nearly insoluble at pH 8.0 . The hemoglobin and the estimated glomerular filtration rate (< 85 mL⋅min−1⋅1.73 m2) were associated with imatinib clearance .

Result of Action

The result of this compound’s action is the inhibition of cancer cell proliferation and the induction of apoptosis . By inhibiting the tyrosine kinase activity of its targets, it disrupts the signaling pathways that promote cancer cell growth and survival .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of impurities in an active pharmaceutical ingredient (API) can have a significant impact on the quality and safety of the drug product . The guidelines recommended by ICH state that the acceptable levels for a known and unknown impurity in an API should be less than 0.15 and 0.10%, respectively .

Analyse Biochimique

Biochemical Properties

It is known that Imatinib mesylate, from which this compound is derived, acts as a tyrosine kinase inhibitor . This suggests that our compound of interest may interact with tyrosine kinase enzymes and potentially other biomolecules involved in signal transduction pathways.

Cellular Effects

Given its structural similarity to Imatinib mesylate, it may influence cell function by interacting with tyrosine kinase enzymes, thereby affecting cell signaling pathways

Molecular Mechanism

As a potential impurity of Imatinib mesylate, it may share similar binding interactions with biomolecules, potentially inhibiting or activating enzymes and influencing gene expression

Metabolic Pathways

The metabolic pathways involving 4,4’-(piperazine-1,4-diylbis(methylene))bis(N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide are not currently known. Given its structural similarity to Imatinib mesylate, it may interact with similar enzymes or cofactors

Méthodes De Préparation

La synthèse de l'impureté E de l'Imatinib implique des conditions de réaction spécifiques et des voies synthétiques. Une méthode courante comprend l'utilisation de 3-acétylpyridine et de diméthylformamide diéthylacétole sous atmosphère d'azote . Les méthodes de production industrielle de l'Imatinib et de ses impuretés impliquent souvent des techniques de séparation à haut rendement telles que la chromatographie liquide ultra-performante (UPLC) avec des phases mobiles compatibles avec la spectrométrie de masse .

Analyse Des Réactions Chimiques

L'impureté E de l'Imatinib subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent le formiate d'ammonium et l'acide formique . Les principaux produits formés à partir de ces réactions sont généralement analysés par spectrométrie de masse pour confirmer leur structure et leur pureté .

Applications de la recherche scientifique

L'impureté E de l'Imatinib est principalement utilisée dans la recherche scientifique pour comprendre le profil d'impuretés du mésylate d'Imatinib et pour développer des méthodes analytiques précises pendant la phase de recherche et développement . Elle est également utilisée dans l'étude de la génotoxicité, qui décrit la propriété des agents chimiques qui endommagent l'information génétique à l'intérieur d'une cellule, provoquant des mutations .

Mécanisme d'action

Le mécanisme d'action de l'impureté E de l'Imatinib est étroitement lié à celui de son composé parent, le mésylate d'Imatinib. Le mésylate d'Imatinib fonctionne comme un inhibiteur spécifique de nombreuses enzymes tyrosine kinase, notamment la tyrosine kinase BCR-ABL, qui est constitutivement active dans la leucémie myéloïde chronique . Les cibles moléculaires et les voies impliquées dans l'action de l'impureté E de l'Imatinib sont encore en cours d'investigation.

Comparaison Avec Des Composés Similaires

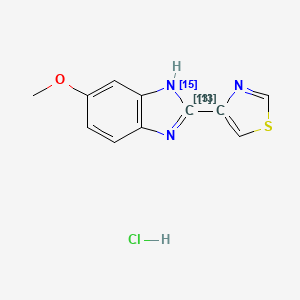

L'impureté E de l'Imatinib peut être comparée à d'autres impuretés formées lors de la synthèse du mésylate d'Imatinib, telles que l'impureté A, B, C, F et J de l'Imatinib . Chaque impureté a des caractéristiques structurelles uniques et des effets génotoxiques potentiels. L'unicité de l'impureté E de l'Imatinib réside dans ses conditions de formation spécifiques et son rôle dans le profil global d'impuretés du mésylate d'Imatinib .

Propriétés

IUPAC Name |

N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[[4-[[4-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]carbamoyl]phenyl]methyl]piperazin-1-yl]methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H48N12O2/c1-35-7-17-43(29-47(35)61-51-55-23-19-45(59-51)41-5-3-21-53-31-41)57-49(65)39-13-9-37(10-14-39)33-63-25-27-64(28-26-63)34-38-11-15-40(16-12-38)50(66)58-44-18-8-36(2)48(30-44)62-52-56-24-20-46(60-52)42-6-4-22-54-32-42/h3-24,29-32H,25-28,33-34H2,1-2H3,(H,57,65)(H,58,66)(H,55,59,61)(H,56,60,62) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZHKYOWYCVBDPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)CC4=CC=C(C=C4)C(=O)NC5=CC(=C(C=C5)C)NC6=NC=CC(=N6)C7=CN=CC=C7)NC8=NC=CC(=N8)C9=CN=CC=C9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H48N12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747557 |

Source

|

| Record name | 4,4'-[Piperazine-1,4-diylbis(methylene)]bis[N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

873.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365802-18-1 |

Source

|

| Record name | 4,4'-[Piperazine-1,4-diylbis(methylene)]bis[N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.